molecular formula C5H2Cl2N2O4S B13947500 6-Chloro-5-nitropyridine-3-sulfonyl chloride CAS No. 62009-39-6

6-Chloro-5-nitropyridine-3-sulfonyl chloride

Cat. No.: B13947500
CAS No.: 62009-39-6
M. Wt: 257.05 g/mol
InChI Key: UYWDUAQLNWMIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O4S and a molecular weight of 257.05 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 6-Chloro-5-nitropyridine-3-sulfonyl chloride typically involves the chlorination and nitration of pyridine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Chloro-5-nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of more complex molecules, where the compound acts as a key intermediate .

Comparison with Similar Compounds

6-Chloro-5-nitropyridine-3-sulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis.

Properties

CAS No.

62009-39-6

Molecular Formula

C5H2Cl2N2O4S

Molecular Weight

257.05 g/mol

IUPAC Name

6-chloro-5-nitropyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H2Cl2N2O4S/c6-5-4(9(10)11)1-3(2-8-5)14(7,12)13/h1-2H

InChI Key

UYWDUAQLNWMIMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.